molecular formula C16H16BrN3O3 B3001616 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone CAS No. 2380085-86-7

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone

Cat. No. B3001616
CAS RN: 2380085-86-7
M. Wt: 378.226
InChI Key: NCAAXPVDCWDQKL-UHFFFAOYSA-N
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Description

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidines and has shown promising results in various studies. We will also explore possible future directions for research on this compound.

Mechanism Of Action

The exact mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) in cancer cells. MMPs are enzymes that play a crucial role in cancer cell invasion and metastasis. By inhibiting MMPs, this compound can prevent the spread of cancer cells.
Biochemical and Physiological Effects:
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, it protects neurons from oxidative stress and reduces neuroinflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration, and its antioxidant properties. However, the limitations of using this compound include its complex synthesis method, the need for further studies to fully understand its mechanism of action, and the need for more preclinical and clinical studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone. These include:
1. Further studies to determine its mechanism of action and identify its molecular targets.
2. Preclinical and clinical studies to determine its safety and efficacy in humans.
3. Studies to optimize its synthesis method and develop more efficient methods for its production.
4. Studies to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes.
5. Studies to develop new derivatives of this compound with improved properties such as increased potency and selectivity.

Synthesis Methods

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-bromopyridine-4-carbaldehyde with 1-(2-methoxypyridin-3-yl)ethanone in the presence of a base such as potassium carbonate. This reaction yields 3-(3-bromopyridin-4-yl)oxypyrrolidine-1-carbaldehyde. The second step involves the reaction of this intermediate compound with a suitable amine such as pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction yields the final product [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone.

Scientific Research Applications

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, it has been found to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-22-15-12(3-2-6-19-15)16(21)20-8-5-11(10-20)23-14-4-7-18-9-13(14)17/h2-4,6-7,9,11H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAAXPVDCWDQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine

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